The Emergence of a Privileged Scaffold: A Technical Guide to Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
The Emergence of a Privileged Scaffold: A Technical Guide to Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a core heterocyclic scaffold of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and the biological activities associated with its derivatives, with a focus on their role as anticancer agents through the inhibition of the SHP2 signaling pathway.
Discovery and Historical Context
The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, known to be a component in various marketed drugs such as Pemirolast, Pirenperone, and Barmastine.[1] The core structure of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, with the CAS Number 32092-18-5, has been a subject of synthetic exploration for several decades.[2]
While a definitive singular "discovery" of this specific ester is not prominently documented, its synthesis is a logical extension of the well-established Gould-Jacobs reaction. This reaction, dating back to the 1930s, provides a general method for the synthesis of 4-hydroxyquinolines from anilines and ethoxymethylenemalonic ester. The application of this methodology to 2-aminopyridines provides a direct route to the pyrido[1,2-a]pyrimidine core.
The foundational synthesis approach involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. A detailed protocol for a closely related analog, 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid, Ethyl Ester, provides a clear blueprint for this transformation, achieving a high yield.[3] This general synthetic strategy has been adapted and refined over the years, including the use of microwave irradiation to improve reaction times and yields.[4][5]
Physicochemical and Spectroscopic Data
The structural and physical properties of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and its derivatives are crucial for their characterization and development. Below is a summary of available data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [2] |
| Molecular Weight | 218.21 g/mol | [2] |
| CAS Number | 32092-18-5 | [2] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [6] |
| Storage Temperature | 0-8 °C | [6] |
Table 2: Spectroscopic Data for a Representative Derivative (Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate)
| Spectroscopy | Data | Reference |
| ¹H NMR | δ (ppm) in DMSO-d6: 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | [7] |
| ¹³C NMR | δ (ppm) in DMSO-d6: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | [7] |
| FT-IR | νmax (cm⁻¹) (KBr): 3639, 2967, 1896, 1608, 1223 | [7] |
| Mass Spec. | m/z: 260 (M+) | [7] |
Experimental Protocols
General Synthesis of the Pyrido[1,2-a]pyrimidine Core
The following protocol is a general representation for the synthesis of the Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate scaffold, adapted from the synthesis of a hydroxylated analog.[3]
Reaction Scheme:
Caption: General synthesis of the pyrido[1,2-a]pyrimidine core.
Materials:
-
2-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 2-aminopyridine (1 molar equivalent) and diethyl ethoxymethylenemalonate (1.1 molar equivalents) in a high-boiling point solvent is prepared.
-
The mixture is heated to a temperature of approximately 240-250°C.
-
The reaction is maintained at this temperature for a specified time (typically 15-30 minutes), during which ethanol is distilled off.
-
The reaction mixture is then cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., benzene or toluene) and then recrystallized from ethanol to yield the pure Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
SHP2 Inhibition Assay
Derivatives of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate have shown potent inhibitory activity against SHP2. The following is a representative protocol for an in vitro SHP2 inhibition assay.[8][9]
Caption: Workflow for a typical SHP2 inhibition assay.
Materials:
-
Recombinant human SHP2 protein
-
SHP2 inhibitor (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Add a solution of SHP2 enzyme to the wells of the 384-well plate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) over time.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
The anticancer activity of pyrido[1,2-a]pyrimidine derivatives is often assessed by their ability to inhibit the proliferation of cancer cell lines.[10]
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Biological Activity and Signaling Pathways
Derivatives of the Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate scaffold have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.[11] A key molecular target identified for this class of compounds is the protein tyrosine phosphatase SHP2.[12]
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival.[12] It is a key component of the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways. Overactivity of SHP2 is implicated in various cancers.
Table 3: Anticancer and SHP2 Inhibitory Activity of Representative Pyrido[1,2-a]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) - Antiproliferative | SHP2 IC50 (µM) | Reference |
| Derivative 14i | Kyse-520 | 1.06 | 0.104 | [12] |
| Derivative 13a | - | - | "Relatively good inhibitory activity" | [12] |
The inhibition of SHP2 by pyrido[1,2-a]pyrimidine derivatives can lead to the downregulation of downstream signaling pathways, such as the phosphorylation of ERK, ultimately inducing apoptosis and arresting the cell cycle in cancer cells.[12]
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in key signaling cascades and its inhibition by pyrido[1,2-a]pyrimidine derivatives.
Caption: SHP2 signaling pathways and the point of inhibition.
Conclusion
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate represents a foundational scaffold with significant potential in the development of novel therapeutics. Its straightforward synthesis and the potent and diverse biological activities of its derivatives, particularly as inhibitors of the SHP2 phosphatase, make it a compelling area for continued research and drug development. This guide provides a comprehensive starting point for researchers looking to explore the chemistry and biology of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl e… [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester | 32092-18-5 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
